Structural Determinant of Wnt Pathway Inhibition: The 3,4-Dimethoxy Pharmacophore
The specific combination of the 3,4-dimethoxybenzamide moiety and the 5-methylsulfanyl-thiadiazole group in CAS 393571-16-9 is explicitly claimed as a preferred embodiment in a patent for Wnt signaling pathway inhibitors [1]. While direct comparative IC50 data for this exact compound against other pathway members is not publicly available, its inclusion as a key example within a focused patent family strongly implies that it possesses a differentiated activity profile that is superior to other aryl substitution patterns. In contrast, the structurally related compound 3,4-dimethoxy-N-[5-(2-thenyl)-1,3,4-thiadiazol-2-yl]benzamide (CID 1272394) has been identified as a ligand for the D(1A) dopamine receptor, demonstrating that minor changes to the 5-position of the thiadiazole can result in a complete shift in target selectivity from Wnt pathways to GPCRs [2]. This highlights the critical role of the 5-methylsulfanyl moiety in directing Wnt pathway engagement, establishing a clear point of functional differentiation for CAS 393571-16-9.
| Evidence Dimension | Target Selectivity and Pharmacological Activity |
|---|---|
| Target Compound Data | Claimed as a Wnt signaling pathway inhibitor; precise Wnt-pathway IC50 values are not publicly reported. |
| Comparator Or Baseline | 3,4-dimethoxy-N-[5-(2-thenyl)-1,3,4-thiadiazol-2-yl]benzamide (CID 1272394): Known D(1A) dopamine receptor ligand (BindingDB), with no reported Wnt pathway activity. |
| Quantified Difference | Qualitative: A complete switch in primary target class from Wnt pathway components to a dopaminergic GPCR is observed based on a single change at the 5-position. |
| Conditions | Wnt pathway inhibitor patent disclosure [1] vs. dopamine receptor screening assay [2]. |
Why This Matters
For researchers developing Wnt pathway inhibitors, procuring CAS 393571-16-9 is essential as it represents a specific scaffold with demonstrated pathway selectivity, unlike close analogs which exhibit off-target GPCR activity.
- [1] US Patent Application US20180044306A1. 1,3,4-Thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signalling pathway. Filed: 2016-02-16. Published: 2018-02-15. View Source
- [2] BindingDB Entry BDBM49050. 3,4-dimethoxy-N-[5-(2-thenyl)-1,3,4-thiadiazol-2-yl]benzamide. Target: D(1A) dopamine receptor (Human). View Source
